![molecular formula C15H14N2O2 B8693852 6-[(4-Methylphenyl)iminomethyl]-1,3-benzodioxol-5-amine CAS No. 6639-66-3](/img/structure/B8693852.png)
6-[(4-Methylphenyl)iminomethyl]-1,3-benzodioxol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Methylphenyl)iminomethyl]-1,3-benzodioxol-5-amine is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains an amino group and a methylphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methylphenyl)iminomethyl]-1,3-benzodioxol-5-amine typically involves the reaction of 4-methylphenylamine with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which can enhance the yield and purity of the product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Methylphenyl)iminomethyl]-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amine derivative.
Aplicaciones Científicas De Investigación
6-[(4-Methylphenyl)iminomethyl]-1,3-benzodioxol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-[(4-Methylphenyl)iminomethyl]-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
6-[(4-Methylphenyl)iminomethyl]-1,3-benzodioxol-5-amine can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: This compound also contains a methylphenyl group and an amino group, but differs in the structure of the benzodioxole ring.
N-(4-Methylphenyl)-6-amino-1,3-benzodioxole-5-carboxamide: This compound has a carboxamide group instead of a methaneimine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6639-66-3 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
6-[(4-methylphenyl)iminomethyl]-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C15H14N2O2/c1-10-2-4-12(5-3-10)17-8-11-6-14-15(7-13(11)16)19-9-18-14/h2-8H,9,16H2,1H3 |
Clave InChI |
QRHCDLFYOBJDPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=CC3=C(C=C2N)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


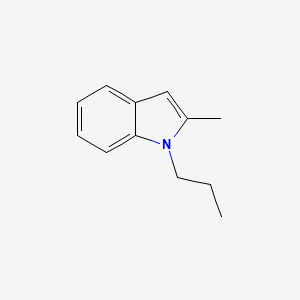
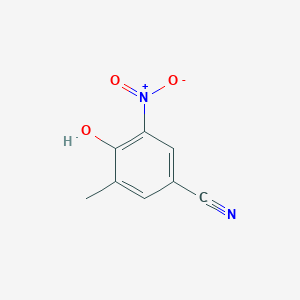

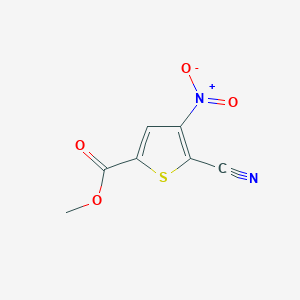
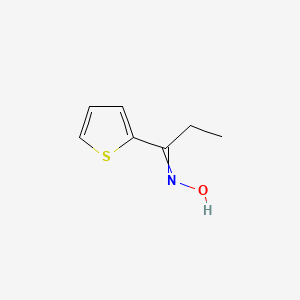
![Ethyl 4-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methyl-benzoyl]amino]-3,5-dimethyl-benzoate](/img/structure/B8693834.png)
![methyl N-[bis[(methoxycarbonylamino)methyl]phosphorylmethyl]carbamate](/img/structure/B8693838.png)
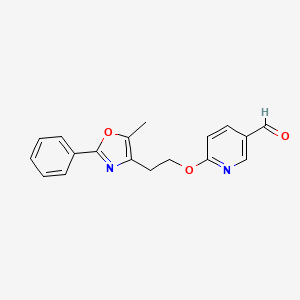
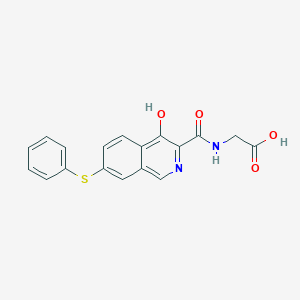
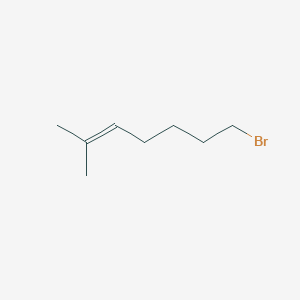
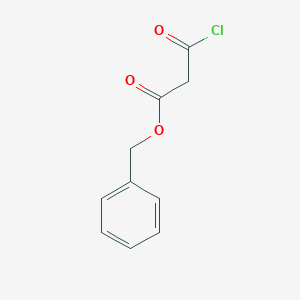
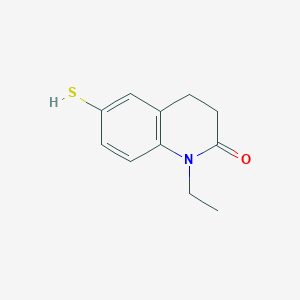
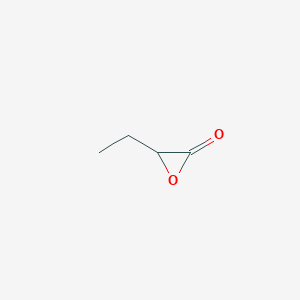
![1-[tert-Butyl(dimethyl)silyl]-3-methylpyrrolidin-2-one](/img/structure/B8693892.png)
